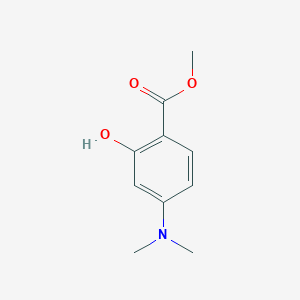

Methyl 4-(dimethylamino)-2-hydroxybenzoate

Overview

Description

Methyl 4-(dimethylamino)benzoate is a derivative of benzoic acid . It’s a white solid and is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Knoevenagel condensation reaction followed by metathesization .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like single crystal X-ray diffraction (SXRD) and NMR analysis .Chemical Reactions Analysis

The thermal cis−trans isomerization of similar compounds like methyl orange in acidic aqueous solutions has been investigated . Also, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using techniques like FT-IR, FT-Raman, and UV-DRS spectroscopy .Scientific Research Applications

Organic Single Crystal Growth

Methyl 4-(dimethylamino)-2-hydroxybenzoate can be used in the growth of organic single crystals . For instance, 4-N,N-Dimethylamino-4’-N’-methyl-stilbazolium Tosylate (DAST) organic single crystals were grown using a slow-cooling method . The as-grown DAST single crystals were systematically characterized by FTIR, X-ray diffraction, second harmonic generation, and UV-vis spectroscopy .

Nonlinear Optical Materials

This compound can be used in the development of nonlinear optical materials . DAST single crystals have attracted considerable attention due to their large nonlinear optical (NLO) susceptibility, high electro-optical (EO) coefficient, and low dielectric constant . These crystals have wide applications including optical frequency conversion, information processing, terahertz (THz) wave generation and detection, and light-matter coupling .

Terahertz Wave Generation

Methyl 4-(dimethylamino)-2-hydroxybenzoate can be used in the generation of terahertz waves . The internal defects of DSTMS crystal are mainly dislocations by synchrotron radiation analysis . The absorption index and refractive index of THz source in the frequency range of 1 to 4 THz are studied by the difference frequency method .

Synchrotron Radiation Analysis

This compound can be used in synchrotron radiation analysis . The growth of 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), synchrotron radiation, Hirshfeld analysis, refraction and absorption in terahertz range, and THz wave generation are reported .

Nucleophilic Catalyst

Methyl 4-(dimethylamino)-2-hydroxybenzoate can act as a useful nucleophilic catalyst for various reactions . For example, it can be used in esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation and Steglich rearrangement .

Fourier Transform Infrared Spectrum Analysis

This compound can be used in Fourier transform infrared spectrum analysis . The powder was investigated by Fourier transform infrared spectrum, nuclear magnetic resonance and elemental analysis .

Safety and Hazards

Future Directions

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by Methyl 4-(dimethylamino)-2-hydroxybenzoate are currently unknown It’s possible that this compound could influence a variety of pathways, depending on its targets and mode of action

Result of Action

The molecular and cellular effects of Methyl 4-(dimethylamino)-2-hydroxybenzoate’s action are currently unknown . These effects would likely depend on the compound’s targets, mode of action, and the specific biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and the specific biological environment in which the compound is present.

properties

IUPAC Name |

methyl 4-(dimethylamino)-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(2)7-4-5-8(9(12)6-7)10(13)14-3/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFNNYRLZPAKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610198 | |

| Record name | Methyl 4-(dimethylamino)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27559-59-7 | |

| Record name | Methyl 4-(dimethylamino)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

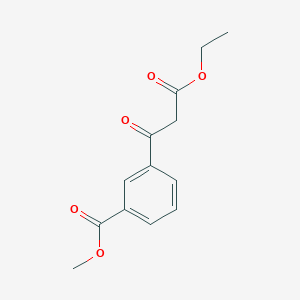

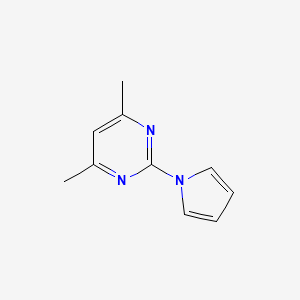

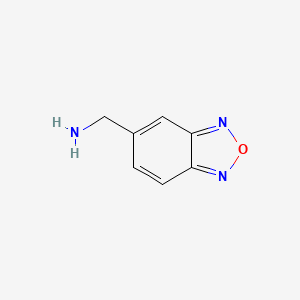

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-([[(4-Chlorophenyl)amino]carbonyl]amino)propanoic acid](/img/structure/B1321117.png)

![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)